(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a derivative of D-xylose, a five-carbon sugar (pentose) commonly found in nature. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the xylose molecule. These protective groups are often used in synthetic organic chemistry to prevent unwanted reactions at specific sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on D-xylose using acetone in the presence of an acid catalyst. One common method involves the reaction of D-xylose with acetone and an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of (1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane primarily involves its role as a protected form of D-xylose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthetic processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene-α-D-xylofuranose: Another protected form of D-xylose with a single isopropylidene group.
2,35,6-Di-O-isopropylidene-α-D-mannofuranose: A similar compound with isopropylidene groups protecting the hydroxyl groups on D-mannose.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A protected form of D-galactose with two isopropylidene groups.
Uniqueness
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its specific protection pattern, which allows for selective reactions at the remaining hydroxyl groups. This selective protection is particularly useful in complex synthetic pathways where precise control over reactivity is required .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7+,8-,9?/m1/s1 |
InChI Key |
PITVFGWVJISGEN-OBCZXFEGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2COC3[C@@H]([C@H]2O1)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OC2COC3C(C2O1)OC(O3)(C)C)C |
Origin of Product |
United States |
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